D,L-3-Indolylglycine
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Overview
Description
D,L-3-Indolylglycine: is an unnatural amino acid that closely resembles tryptophan. It features an indole moiety directly attached to the α-position of the glycine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-3-Indolylglycine can be synthesized through various methods. One notable approach involves the asymmetric Friedel-Crafts alkylation reaction between indoles and ethyl 2-(4-methoxyphenylimino)acetate, catalyzed by a dinuclear zinc complex . This method achieves high enantioselectivity and can be scaled up without compromising the enantiomeric excess.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research settings using the aforementioned synthetic routes. The scalability of these methods suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: D,L-3-Indolylglycine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring allows for substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Production of reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D,L-3-Indolylglycine is used as a reagent and reaction component in the synthesis of pharmaceuticals and other useful compounds . It serves as a precursor for the synthesis of beta-carbolines, indole alkaloids, and cyclic peptides .
Biology: The compound is utilized in the design of functional proteins, where it can replace tryptophan moieties in peptidomimetics . This substitution can help in studying protein structure and function.
Medicine: this compound’s role in synthesizing bioactive compounds makes it valuable in medicinal chemistry. It is involved in the development of potential therapeutic agents.
Industry: The compound’s versatility as a building block in organic synthesis makes it useful in various industrial applications, including the manufacture of fine chemicals and pharmaceuticals .
Mechanism of Action
D,L-3-Indolylglycine exerts its effects primarily through its structural similarity to tryptophan. The indole moiety allows it to interact with various molecular targets, including enzymes and receptors involved in protein synthesis and function . The compound can be incorporated into proteins, influencing their structure and activity.
Comparison with Similar Compounds
Tryptophan: A natural amino acid with an indole moiety.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-butyric acid: Another plant hormone with an indole ring.
Uniqueness: D,L-3-Indolylglycine is unique due to its unnatural nature and its specific structural configuration, which allows it to be used in the design of functional proteins and as a versatile building block in organic synthesis . Its ability to replace tryptophan moieties in peptidomimetics sets it apart from other similar compounds .
Properties
CAS No. |
6747-15-5 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
AIZGBPJAKQNCSD-SECBINFHSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+] |
sequence |
X |
Origin of Product |
United States |
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